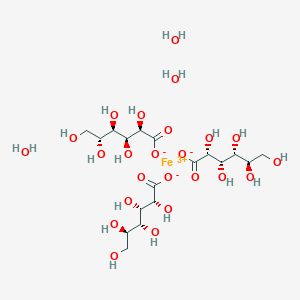
Ferric gluconate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferric gluconate trihydrate, also known as this compound, is a useful research compound. Its molecular formula is C18H39FeO24 and its molecular weight is 695.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Composition
Ferric gluconate trihydrate is chemically represented as C18H39FeO24. It is a stable macromolecular complex composed of ferric oxide hydrate bonded to sucrose and chelated with gluconate. This structure allows it to effectively deliver iron in a bioavailable form, which is crucial for hemoglobin synthesis and oxygen transport in the body.
Pharmacological Applications
-
Treatment of Iron Deficiency Anemia
- This compound is primarily used to treat iron deficiency anemia, especially in patients with chronic kidney disease (CKD) undergoing hemodialysis. It replenishes iron stores and enhances red blood cell production, which is essential for patients who are also receiving erythropoiesis-stimulating agents like epoetin alfa .
- Administration Routes
- Safety Profile
Case Study 1: Efficacy in Hemodialysis Patients
A study involving patients with CKD undergoing hemodialysis demonstrated that administration of ferric gluconate significantly improved hemoglobin levels compared to baseline measurements. Patients receiving this treatment showed a notable increase in red blood cell counts after several sessions of hemodialysis .
Case Study 2: Comparison with Other Iron Preparations
In a comparative analysis, ferric gluconate was found to be as effective as iron sucrose in increasing hemoglobin levels among patients with anemia due to CKD. However, it was associated with fewer adverse events, making it a preferable option for many clinicians .
Pharmacokinetics
This compound exhibits a relatively short half-life post-intravenous administration, approximately 1 hour in healthy adults. In pediatric patients, this half-life extends slightly depending on the dosage administered . The pharmacokinetics indicate that ferric ions are rapidly incorporated into transferrin and subsequently delivered to the bone marrow for hemoglobin synthesis.
Summary of Applications
Analyse Des Réactions Chimiques
Thermal Degradation
At elevated temperatures (>120°C), the complex undergoes partial decomposition, releasing iron(III) oxide and gluconic acid derivatives.
| Condition | Observation |
|---|---|
| 120°C in aqueous solution | Formation of FeO(OH) precipitates . |
| Prolonged heating | Increased free iron content via GPC analysis . |
Hydrolytic Degradation
Under acidic conditions (pH < 5), the complex dissociates into free Fe³⁺ and gluconate ions:
Fe C H O (aq)+3H(aq)+→Fe(aq)3++C H O (aq)
This reaction is critical for iron release in biological systems .
Biological Interactions
In vivo, ferric gluconate trihydrate is endocytosed by macrophages, where lysosomal acidity (pH 4.5–5.5) triggers iron release . The liberated Fe³⁺ binds to transferrin or incorporates into ferritin for systemic distribution .
| Process | Key Steps |
|---|---|
| Cellular uptake | Receptor-mediated endocytosis . |
| Iron release | Acidic hydrolysis in lysosomes . |
| Utilization | Hemoglobin synthesis via erythropoiesis . |
Stability in Formulations
The complex is stabilized in sucrose solutions (20% w/v) to prevent aggregation. Stability studies show:
| Factor | Effect |
|---|---|
| Light exposure | Accelerates Fe³⁺ reduction to Fe²⁺ . |
| Oxygen presence | Promotes oxidative degradation . |
| Storage temperature (25°C) | Maintains integrity for 24 months . |
Gel Permeation Chromatography (GPC)
Used to assess molecular weight distribution and purity :
| Parameter | Specification |
|---|---|
| Column | Hydrophilic silica-based (e.g., TSK-Gel G3000SW) |
| Mobile phase | 0.1 M sodium nitrate . |
| Detection | Refractive index/UV at 280 nm . |
Iron Content Assay
Atomic absorption spectroscopy confirms 10–30 mg Fe/mL in formulations .
Key Findings from Research
-
Sodium ferric gluconate complexes exhibit lower anaphylactic risk compared to iron dextran (3.3 vs. 8.7 allergic episodes per million doses) .
-
Narrow molecular weight distributions (30,000–90,000 Da) correlate with improved safety and efficacy .
-
Sucrose co-precipitation enhances shelf-life by reducing free iron content .
Propriétés
Formule moléculaire |
C18H39FeO24 |
|---|---|
Poids moléculaire |
695.3 g/mol |
Nom IUPAC |
iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;trihydrate |
InChI |
InChI=1S/3C6H12O7.Fe.3H2O/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;/h3*2-5,7-11H,1H2,(H,12,13);;3*1H2/q;;;+3;;;/p-3/t3*2-,3-,4+,5-;;;;/m111..../s1 |
Clé InChI |
QUIAVNOOCZTWEL-AGRODQNPSA-K |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.[Fe+3] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.[Fe+3] |
Synonymes |
ferric gluconate ferric gluconate anhydrous ferric gluconate trihydrate ferric gluconate, sodium salt Ferrlecit Ferrlecit 100 sodium ferrigluconate sodium iron(III)gluconate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















